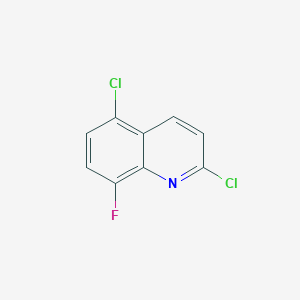

2,5-Dichloro-8-fluoroquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic System in Medicinal Chemistry

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. rsc.orgnih.gov Its significance stems from its ability to interact with various biological targets, including enzymes and receptors. usm.edu Natural products like quinine (B1679958), an antimalarial agent, and camptothecin, an antitumor compound, feature the quinoline scaffold, highlighting its inherent biological relevance. mdpi.com Synthetic quinoline-based drugs are also prevalent, with examples ranging from local anesthetics to antipsychotics. mdpi.com

The development of new drugs often relies on the quinoline framework as a starting point for creating derivatives with enhanced efficacy and specificity. nih.gov Researchers have successfully developed quinoline-containing compounds that can induce apoptosis in cancer cells, inhibit viral replication, and combat bacterial infections. rsc.orgusm.edu The ability of the quinoline structure to be readily synthesized and modified makes it an attractive scaffold for generating diverse chemical libraries for drug screening. usm.edu

Strategic Importance of Halogenation in Quinoline Scaffolds for Bioactivity Modulation

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline ring is a powerful strategy for modulating a compound's biological activity. mdpi.com Halogenation can significantly alter a molecule's physicochemical properties, such as its size, shape, lipophilicity (ability to dissolve in fats), and electronic distribution. mdpi.com These changes, in turn, can influence how the molecule interacts with its biological target, potentially leading to increased potency, selectivity, or improved pharmacokinetic properties like absorption and distribution in the body. mdpi.com

For instance, the presence of a fluorine atom can enhance a drug's metabolic stability and its ability to cross the blood-brain barrier. nih.gov In the context of fluoroquinolone antibiotics, a fluorine atom at the C-6 position was a crucial modification that broadened their antibacterial spectrum. nih.govmdpi.com Similarly, halogenation at other positions on the quinoline ring has been shown to enhance activity against various pathogens and cancer cell lines. nih.govnih.gov The position and type of halogen can have a profound impact; for example, in some instances, a chlorine atom at a specific position may lead to a loss of activity, while in others it is essential for the desired biological effect. rsc.org

Structural Significance of 2,5-Dichloro-8-fluoroquinoline as a Halogenated Fluoroquinoline Derivative

This compound is a synthetic compound characterized by the presence of two chlorine atoms at positions 2 and 5, and a fluorine atom at position 8 of the quinoline core. vulcanchem.com This specific arrangement of halogens creates a unique electronic and steric profile that dictates its chemical reactivity and potential biological interactions. vulcanchem.com The electronegativity of the chlorine and fluorine atoms influences the electron distribution within the molecule, which can affect its binding to biological targets. vulcanchem.com

While this compound itself is primarily a research compound, its structure is of interest to medicinal chemists. vulcanchem.com It serves as a valuable building block or intermediate in the synthesis of more complex molecules. vulcanchem.com The presence of multiple halogen atoms offers several points for further chemical modification, allowing for the creation of a library of related compounds to investigate structure-activity relationships.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1342357-62-3 | vulcanchem.com |

| Molecular Formula | C₉H₄Cl₂FN | vulcanchem.com |

| Molecular Weight | 216.04 g/mol | vulcanchem.com |

| Monoisotopic Mass | 214.97049 Da | vulcanchem.com |

| InChIKey | WKGWOTQFFHUKOG-UHFFFAOYSA-N | vulcanchem.com |

Current Research Landscape for Related Halogenated Fluoroquinoline Compounds

The research landscape for halogenated fluoroquinolines is active and diverse, with ongoing efforts to develop new therapeutic agents. nih.gov Scientists are exploring the synthesis of novel halogenated quinoline derivatives to combat antibiotic-resistant bacteria, such as Staphylococcus epidermidis. nih.gov Research has shown that specific halogenation patterns can lead to compounds with enhanced antibacterial and biofilm-eradicating activities. nih.gov

In the field of cancer research, halogenated quinoline Schiff base derivatives are being investigated for their potential as anticancer agents. acs.org Furthermore, some halogenated quinolines have been synthesized and evaluated for their ability to inhibit enzymes like monoamine oxidase A and B, which are targets for the treatment of neurodegenerative diseases. acs.org The strategic placement of halogens on the quinoline scaffold continues to be a key area of investigation, with the aim of discovering new compounds with improved therapeutic profiles. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGWOTQFFHUKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342357-62-3 | |

| Record name | 2,5-dichloro-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro 8 Fluoroquinoline

Retrosynthetic Analysis and Key Precursors for the 2,5-Dichloro-8-fluoroquinoline Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally disconnecting bonds to reveal simpler, commercially available, or easily synthesizable precursors. For a molecule like this compound, several retrosynthetic disconnections can be envisioned, leading to various potential starting materials and synthetic strategies.

A primary disconnection often targets the bonds forming the heterocyclic ring, suggesting precursors that can be cyclized to form the quinoline (B57606) system. Common strategies for quinoline synthesis include the Skraup, Combes, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions, each employing different precursors and reaction conditions. iipseries.orgpharmaguideline.comwikipedia.orgwikipedia.orgjptcp.comnih.govwikipedia.orgwikipedia.org

Approaches Involving Halogenated Anilines and Malonic Acid Derivatives

One of the most established methods for quinoline synthesis is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with a malonic acid derivative, typically an alkoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgablelab.eu Retrosynthetically, this approach would disconnect the N1-C2 and C4-C4a bonds of the quinoline ring, leading back to a substituted aniline and a malonic acid equivalent.

For the synthesis of this compound, a plausible precursor would be 2,4-dichloro-5-fluoroaniline (B2953396) . This aniline derivative would then be reacted with a suitable three-carbon component, such as diethyl ethoxymethylenemalonate (EMME), to form an intermediate anilinomethylenemalonate. Subsequent high-temperature cyclization would then yield the desired quinoline core, although the initial product would be a 4-hydroxyquinoline (B1666331). Further chemical transformations would be necessary to introduce the chloro group at the 2-position.

The general mechanism for the Gould-Jacobs reaction begins with a Michael-type addition of the aniline to the malonate derivative, followed by the elimination of ethanol (B145695) to form the vinylogous amide. The subsequent step is a thermally induced intramolecular cyclization, which is often the rate-determining step and requires high temperatures. ablelab.eu This cyclization is followed by tautomerization to the more stable 4-hydroxyquinoline form.

| Starting Materials | Reaction Type | Key Intermediates | Final Product (after further steps) |

| 2,4-dichloro-5-fluoroaniline | Gould-Jacobs Reaction | Anilinomethylenemalonate | This compound |

| Diethyl ethoxymethylenemalonate |

Utilization of 2,4-Dichloro-5-fluorobenzoyl Chloride as a Synthetic Intermediate

An alternative retrosynthetic approach involves the formation of the quinoline ring from a pre-functionalized benzene (B151609) derivative that already contains some of the required substituents. In this context, 2,4-dichloro-5-fluorobenzoyl chloride emerges as a key potential intermediate. This acyl chloride could be elaborated into the quinoline ring through various synthetic pathways.

One possibility involves the conversion of the benzoyl chloride into a β-ketoester. This intermediate could then be reacted with an amine source in a variation of the Conrad-Limpach synthesis to form the quinoline ring. The Conrad-Limpach synthesis typically involves the condensation of an aniline with a β-ketoester. pharmaguideline.com Depending on the reaction conditions (temperature), either a 4-hydroxyquinoline or a 2-quinolone can be obtained.

A plausible synthetic sequence starting from 2,4-dichloro-5-fluorobenzoyl chloride could involve its reaction with the magnesium salt of diethyl malonate to form a β-ketoester. This intermediate could then be reacted with a suitable nitrogen source, followed by cyclization and subsequent chlorination at the 2-position to yield the final product.

Tandem Chlorination-Cyclization Processes for Fluoroquinoline Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. A hypothetical tandem chlorination-cyclization process for the synthesis of this compound would be a highly desirable strategy.

While a direct tandem process for this specific molecule is not widely documented, related methodologies in quinoline synthesis provide a conceptual framework. For instance, the cyclization of N-propargyl anilines in the presence of an electrophilic halogen source can lead to halogenated quinolines. This type of reaction proceeds via an initial electrophilic attack on the alkyne, followed by an intramolecular cyclization of the aniline nitrogen onto the resulting vinyl cation or halonium ion intermediate.

A speculative tandem approach for this compound could involve a starting material that undergoes both chlorination of the aromatic ring and cyclization to form the quinoline nucleus in a single operational sequence. However, controlling the regioselectivity of such a process would be a significant synthetic challenge.

Direct Synthesis and Optimization Strategies for this compound

The direct synthesis of this compound would ideally involve a one-pot reaction or a short, high-yielding sequence. While specific literature detailing the direct synthesis of this exact compound is scarce, general principles of quinoline synthesis can be applied and optimized.

For a Gould-Jacobs type synthesis, optimization would focus on the reaction conditions for both the initial condensation and the subsequent cyclization. Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times compared to conventional heating. ablelab.eu The choice of solvent or the use of solvent-free conditions can also have a profound impact on the reaction outcome.

The Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone, offers another potential route. iipseries.orgwikipedia.org For the synthesis of this compound, 2,4-dichloro-5-fluoroaniline would be reacted with a suitable β-diketone. The regioselectivity of the cyclization step in the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Friedländer synthesis, the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, is another powerful method for quinoline synthesis. wikipedia.orgnih.govjk-sci.comalfa-chemistry.comnih.gov A potential precursor for this route would be 2-amino-4,6-dichloro-3-fluorobenzaldehyde or a corresponding ketone, which would then be condensed with a two-carbon component like acetaldehyde (B116499) or acetone.

Optimization of any of these routes would involve screening of catalysts (both acid and base), reaction temperatures, and solvents to maximize the yield and purity of the desired product.

| Synthetic Method | Potential Precursors | Key Reaction Conditions |

| Gould-Jacobs | 2,4-dichloro-5-fluoroaniline, diethyl ethoxymethylenemalonate | High temperature, microwave irradiation |

| Combes | 2,4-dichloro-5-fluoroaniline, β-diketone | Acid catalysis (e.g., H₂SO₄, PPA) |

| Friedländer | 2-amino-4,6-dichloro-3-fluorobenzaldehyde/ketone, acetaldehyde/acetone | Acid or base catalysis |

Regioselective Functionalization and Derivatization of this compound

The presence of multiple halogen atoms and a nitrogen heteroatom in this compound offers several sites for regioselective functionalization. The chlorine atoms at the 2- and 5-positions are susceptible to nucleophilic aromatic substitution, while the quinoline nitrogen can undergo various reactions.

Modification at the Quinoline Nitrogen (N-1)

The nitrogen atom in the quinoline ring is a nucleophilic site and can be readily functionalized through alkylation or arylation reactions. These modifications can significantly alter the electronic properties and biological activity of the quinoline scaffold.

N-Alkylation of quinolines is typically achieved by reacting the quinoline with an alkyl halide in the presence of a base. The choice of the alkylating agent and the reaction conditions can be tailored to introduce a wide variety of alkyl groups at the N-1 position. For this compound, N-alkylation would lead to the formation of a quinolinium salt. This transformation can be useful for modulating the solubility and reactivity of the parent compound.

Introduction of Heterocyclic Moieties at C-3 and C-7 Positions (Extrapolated from Fluoroquinolone SAR)

While direct studies on this compound are specific, a vast body of research on the structure-activity relationships (SAR) of fluoroquinolone antibiotics provides a strong predictive framework for its derivatization. In fluoroquinolones, the substituent at the C-7 position is a critical determinant of antibacterial potency and spectrum. nih.gov The introduction of various nitrogen-containing heterocyclic moieties, such as piperazine (B1678402) and its derivatives, has been a cornerstone of fluoroquinolone development. acs.org These groups are known to influence the drug's interaction with bacterial DNA gyrase and topoisomerase IV, as well as its permeability across bacterial membranes. acs.org

For the this compound scaffold, it can be extrapolated that the C-7 position would be a prime site for introducing similar heterocyclic moieties to impart biological activity. Five-membered heterocycles, including pyrrolidine (B122466) derivatives, have also been shown to enhance activity against Gram-positive pathogens when substituted at the C-7 position. mdpi.com

The C-3 position in the parent fluoroquinolone structure typically bears a carboxylic acid group, which is essential for binding to the DNA gyrase enzyme. nih.gov However, modifications of this group with various heterocycles through substitution and cyclization reactions can alter the primary activity of the molecule, leading to compounds with potential as novel anticancer agents or other therapeutic uses. nih.gov Therefore, derivatization of the this compound core at positions analogous to C-3 and C-7 with diverse heterocyclic rings is a rational strategy for creating new chemical entities with potential therapeutic applications.

Table 1: Common Heterocyclic Moieties Used in Fluoroquinolone C-7 Position and Their Potential Impact

| Heterocyclic Moiety | Common Examples | Potential Influence on Activity |

|---|---|---|

| Piperazinyl | Ciprofloxacin (B1669076), Norfloxacin | Broad-spectrum antibacterial activity |

| Pyrrolidinyl | Moxifloxacin (B1663623), Gemifloxacin | Enhanced Gram-positive and atypical pathogen activity mdpi.com |

| Diazaspiro | Zabofloxacin | Broad-spectrum activity mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions and Reactivity at C-7

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing halogenated aromatic and heteroaromatic rings. science.govchemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. chemistrysteps.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. youtube.com

In quinoline systems, the nitrogen atom in the ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. For polyhalogenated quinolines, the regioselectivity of the SNAr reaction is crucial. In fluoroquinolone chemistry, the C-7 position is particularly reactive towards nucleophilic substitution. This reactivity allows for the introduction of various amines and other nucleophiles, which is a key step in the synthesis of many potent antibiotics. sruc.ac.ukresearchgate.net

For this compound, the chlorine atom at the C-5 position and the nitrogen at N-1 would activate the C-7 position (if it were halogenated) toward SNAr. However, in the given structure, the primary sites for SNAr are the C-2 and C-5 positions where the chlorine atoms are located. The relative reactivity of these positions depends on factors like electron density and steric hindrance. DFT calculations on similar systems, like 2,4-dichloroquinazoline, have shown that the C-4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient, leading to regioselective substitution. nih.gov A similar analysis would be required to definitively predict the relative reactivity of C-2 versus C-5 in this compound. Generally, the C-2 and C-4 positions in quinolines are more activated towards nucleophilic attack than positions on the benzene ring portion.

Table 2: Factors Influencing SNAr Reactivity in Haloquinolines

| Factor | Description | Impact on Reaction Rate |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Groups like -NO2 or the ring nitrogen itself. | Increases rate by stabilizing the Meisenheimer complex. youtube.com |

| Leaving Group | The nature of the halogen. | In SNAr, the rate-determining step is the nucleophilic attack, so the high electronegativity of Fluorine makes the C-F bond highly polarized and susceptible to attack, often making it the best leaving group in this specific context, contrary to SN1/SN2 trends. youtube.com |

| Nucleophile Strength | The reactivity of the incoming nucleophile. | Stronger nucleophiles generally react faster. |

| Solvent | Polar aprotic solvents are commonly used. | Solvents like THF or DMF can stabilize the charged intermediate. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Alkyl Substitutions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules and pharmaceuticals. nih.govyoutube.comnih.gov For polyhalogenated heteroaromatics like this compound, these reactions offer a route to selectively introduce aryl, heteroaryl, or alkyl groups. The selectivity of these reactions is often dependent on the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl >> C-F for oxidative addition to the palladium(0) catalyst. researchgate.net

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. rsc.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective coupling at one of the chloro-substituted positions of this compound. The C-2 position is generally more reactive than the C-5 position in such systems, allowing for sequential functionalization.

The Sonogashira reaction is another key palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Applying this reaction to this compound would allow for the introduction of alkyne functionalities, which are valuable handles for further chemical transformations or as components of biologically active molecules.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Haloquinolines

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Halide + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Aryl/Alkyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | C(sp²)-C(sp) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.ukresearchgate.net The synthesis of quinolines and their derivatives, which often involves multi-step processes using hazardous reagents and solvents, is an area ripe for the application of greener methodologies. ijbpas.com

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or bio-derived solvents such as dimethyl isosorbide (B1672297) (DMI) can significantly reduce the environmental impact. mdpi.com

Catalysis: Employing highly efficient and recyclable catalysts can minimize waste and energy consumption. ijbpas.com For instance, nano zirconia sulfuric acid has been used as a recyclable catalyst for fluoroquinolone synthesis in water. ijbpas.com Palladium-catalyzed reactions are being developed to work at parts-per-million (ppm) levels in water using micellar catalysis, which dramatically improves the sustainability of these transformations. youtube.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.netijbpas.com Microwave-assisted synthesis has been successfully applied to the creation of various fluoroquinolone analogues. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can improve efficiency and reduce waste. ijbpas.com

These approaches represent a shift towards more sustainable and efficient manufacturing of complex chemical intermediates like this compound. sruc.ac.uk

Table 4: Green Chemistry Principles and Their Application in Quinolone Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Waste Prevention | One-pot synthesis to reduce intermediate purification steps. | Lewis acid promoted, one-pot synthesis of fluoroquinolone-thiadiazole motifs under microwave irradiation. ijbpas.com |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or bio-solvents. | Copper-free Sonogashira couplings performed in water. organic-chemistry.org |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy input. | Microwave-assisted synthesis of ciprofloxacin analogues. researchgate.net |

| Catalysis | Using recyclable, non-toxic, and highly efficient catalysts. | Nano zirconia sulfuric acid as a recyclable catalyst. ijbpas.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| Norfloxacin |

| Moxifloxacin |

| Gemifloxacin |

| Zabofloxacin |

| Dimethyl isosorbide (DMI) |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

Biological Activity and Structure Activity Relationship Sar Studies of 2,5 Dichloro 8 Fluoroquinoline and Its Analogues

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of 2,5-dichloro-8-fluoroquinoline and its analogues has been a subject of considerable research, revealing a broad spectrum of activity against various microorganisms.

Antibacterial Spectrum: Gram-Positive and Gram-Negative Bacteria

Quinolone derivatives have demonstrated efficacy against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of these compounds is significantly influenced by the nature and position of substituents on the quinolone core. For instance, the presence of a cyclopropyl (B3062369) group at the N-1 position and a fluorine atom at the C-6 position are common features in many potent fluoroquinolones. youtube.com

Newer generations of fluoroquinolones, such as levofloxacin (B1675101), gatifloxacin (B573), and moxifloxacin (B1663623), have shown enhanced activity against Gram-positive bacteria when compared to older agents like ciprofloxacin (B1669076). nih.govmdpi.com Specifically, gatifloxacin and moxifloxacin have been found to be equally and statistically more effective against Gram-positive isolates. nih.gov Conversely, ciprofloxacin often remains the most potent fluoroquinolone against Gram-negative bacteria. nih.gov

The following table summarizes the in vitro activity of various quinoline (B57606) derivatives against common bacterial strains.

| Compound/Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |

| Substituted Quinolines | Active against Bacillus cereus, Staphylococcus species. nih.gov | Active against Pseudomonas and Escherichia coli. nih.gov | Excellent MIC values (3.12 - 50 µg/mL) observed for newly synthesized derivatives. nih.gov |

| Fluoroquinolones (General) | Active against Staphylococcus aureus and Streptococcus pneumoniae. nih.govmsdmanuals.com | Active against Haemophilus influenzae, Moraxella catarrhalis, and Enterobacterales. msdmanuals.com | Broad-spectrum activity is a hallmark of this class. nih.gov |

| Ciprofloxacin | Moderate activity. | High activity, particularly against P. aeruginosa. nih.govmdpi.com | Often used as a reference drug in studies. mdpi.com |

| Levofloxacin, Gatifloxacin, Moxifloxacin | Enhanced activity compared to older fluoroquinolones. nih.govmdpi.com | Good activity. | Gatifloxacin and moxifloxacin show the lowest median MICs against ciprofloxacin-susceptible Gram-positive isolates. nih.gov |

Activity Against Multidrug-Resistant (MDR) Bacterial Strains

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant challenge to effective antimicrobial therapy. mdpi.com Fluoroquinolones have been investigated for their potential to combat these resilient pathogens. Newer generations of fluoroquinolones have demonstrated potent activity against penicillin-resistant and multidrug-resistant pneumococcus. mdpi.com

Several quinoline-derived compounds have exhibited promising activity against MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain quinoxaline-based compounds, which are structurally related to quinolines, have shown good to moderate antibacterial activity against MRSA with MIC values ranging from 8 to 32 μg/mL. nih.gov The development of resistance to fluoroquinolones is a growing concern and is often associated with mutations in the target enzymes or increased efflux pump activity. mdpi.comnih.gov

Potential Antifungal Activity

In addition to their antibacterial properties, various quinoline derivatives have been found to possess antifungal activity. apjhs.comnih.gov A series of new fluorinated quinoline analogs, using the fungicide Tebufloquin as a lead compound, demonstrated good antifungal activity at a concentration of 50 μg/mL. mdpi.com Some of these compounds exhibited over 80% inhibition against Sclerotinia sclerotiorum, and one analog showed an 80.8% inhibition rate against Rhizoctonia solani. mdpi.com

The antifungal activity is also structure-dependent. For example, certain fluoroquinolone compounds have been shown to potentiate the activity of echinocandin antifungals against Aspergillus fumigatus. nih.gov This synergistic effect was not observed with other antifungal families, highlighting the specific nature of the interaction. nih.gov

The following table summarizes the antifungal activity of select quinoline analogues.

| Compound/Analogue | Fungal Strain(s) | Key Findings |

| Fluorinated Quinoline Analogues | Sclerotinia sclerotiorum, Rhizoctonia solani, Alternaria solani, Pyricularia oryzae, Physalospora piricola, Fusarium oxysporum | Compounds 2b, 2e, 2f, 2k, and 2n showed >80% activity against S. sclerotiorum. Compound 2g displayed 80.8% activity against R. solani. mdpi.com |

| Fluoroquinolone NE-E07 (in combination with caspofungin) | Aspergillus fumigatus (including resistant strains) | Significantly enhanced the efficacy of echinocandins. Did not show this effect against Candida albicans or Cryptococcus neoformans. nih.gov |

| General Quinolone Derivatives | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | All tested compounds were potentially active, with one compound being the most potent. nih.gov |

Investigation of Antiviral Properties (e.g., DENV2, HIV, HCV, based on related quinolines)

The therapeutic potential of quinoline derivatives extends to antiviral applications. Several studies have reported the activity of quinoline-based compounds against a range of viruses.

Dengue Virus (DENV): Novel quinoline derivatives have demonstrated antiviral activity against Dengue virus serotype 2 (DENV2) in the low micromolar range. scienceopen.com These compounds were found to act at an early stage of the viral life cycle and were not directly virucidal. scienceopen.com Other phenolic compounds have also shown anti-DENV effects. mdpi.com

Human Immunodeficiency Virus (HIV): Certain fluoro-substituted nucleoside analogues have exhibited potent anti-HIV-1 activity. nih.govnih.gov One such compound was found to be 35-fold more potent than AZT against the wild-type virus and retained nanomolar activity against resistant strains. nih.gov Chloroquine, a 9-aminoquinoline, has also been shown to inhibit HIV replication. scienceopen.com

Hepatitis C Virus (HCV): The quinoline derivative RG7109 was identified as a potent inhibitor of the NS5B polymerase of the Hepatitis C virus. scienceopen.com Flavonoids, another class of compounds, have also demonstrated anti-HCV activity by targeting viral enzymes like the NS3 protease and NS5B polymerase. mdpi.com

The antiviral activity of these compounds underscores the versatility of the quinoline scaffold in the development of broad-spectrum anti-infective agents. nih.gov

Molecular Mechanisms of Action

The antimicrobial effects of quinolones are primarily attributed to their interaction with essential bacterial enzymes involved in DNA replication.

Exploration of Other Potential Biological Targets

The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, suggesting a wide range of potential biological targets. nih.govorientjchem.org While the specific targets of this compound are not extensively detailed in publicly available research, the activities of analogous compounds point towards several promising areas of investigation. Quinoline derivatives have been recognized for their broad-spectrum biological activities, including antibacterial, antiviral, antimalarial, and anti-inflammatory effects. orientjchem.orgnih.gov

Potential biological targets for quinoline derivatives, and by extension this compound, could include enzymes and receptors involved in various cellular pathways. For instance, their established role as anticancer agents suggests interactions with key proteins in cell cycle regulation and DNA replication, such as topoisomerases. nih.govnih.govresearchgate.net In the context of viral infections, quinoline derivatives have shown inhibitory activity against various viral strains, including Zika virus, herpes virus, and hepatitis C virus, indicating potential interactions with viral enzymes like proteases or polymerases. nih.gov Furthermore, some quinoline alkaloids have demonstrated anti-inflammatory and antiplatelet activities, hinting at targets within inflammatory cascades or platelet aggregation pathways. nih.gov The ability of quinoline derivatives to chelate metal ions also suggests that metalloenzymes could be a potential class of biological targets. acs.org

Structure-Activity Relationships (SAR) in this compound Derivatives

The presence and position of halogen atoms on the quinoline ring have a profound impact on the molecule's physicochemical properties and, consequently, its biological potency. Halogenation can alter factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affects absorption, distribution, and interaction with biological targets. researchgate.net

The bicyclic quinoline core, formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a fundamental structural motif, or pharmacophore, responsible for the diverse pharmacological activities of this class of compounds. nih.govwisdomlib.org This rigid, aromatic structure provides a specific three-dimensional framework that can effectively interact with biological targets such as enzymes and receptors.

The quinoline ring system is a versatile scaffold in medicinal chemistry, and its derivatives have been developed as antibacterial, anticancer, antiviral, and antimalarial agents, among others. orientjchem.orgnih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking interactions with the active sites of target proteins. This ability to participate in various types of non-covalent interactions is crucial for the binding and inhibition of biological targets. The development of thousands of quinolone analogues demonstrates the importance of this core structure in drug design. researchgate.net The inherent properties of the quinoline core make it a privileged structure in the development of new therapeutic agents. nih.gov

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its target. For quinoline derivatives, the spatial arrangement of substituents is a key factor determining drug-target interactions. mdpi.com

In a study of dimeric monoterpenoid quinoline alkaloids, the stereochemistry at the C-3 position was found to be the primary reason for differences in antimycobacterial potency. mdpi.com One stereoisomer, Suadamin A, adopted a conformation that better complemented the binding pocket of the mycobacterial target, leading to significantly higher activity compared to its stereoisomer, Suadamin B. mdpi.com This highlights that even subtle changes in the spatial orientation of functional groups can lead to significant differences in biological effect, either by promoting optimal binding or by causing steric hindrance that prevents effective interaction. mdpi.com For this compound and its derivatives, conformational analysis is essential to understand how the orientation of the chloro and fluoro substituents influences its interaction with potential biological targets and ultimately determines its bioactivity.

Investigation of Other Pharmacological Activities

The quinoline and particularly the fluoroquinolone scaffolds have been extensively investigated for their anticancer properties. nih.govekb.eg These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes, induction of apoptosis, and cell cycle arrest. nih.govnih.govbohrium.com

Fluoroquinolone derivatives can function as inhibitors of human type II topoisomerases, such as topoisomerase II, which are crucial enzymes for DNA replication and repair in cancer cells. nih.govresearchgate.net By stabilizing the complex between the enzyme and DNA, these compounds lead to DNA strand breaks and ultimately trigger cancer cell death. The structural features required for anticancer activity in quinolones have been studied, with modifications at positions C-3 and C-7 being particularly important for converting antibacterial agents into anticancer analogs. researchgate.net

Numerous studies have demonstrated the cytotoxic activity of novel fluoroquinolone derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected Fluoroquinolone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC₅₀ Value | Reference |

| Ciprofloxacin Derivative 32 | MCF-7 (Breast Cancer) | High cytotoxic potential | 4.3 µM | nih.gov |

| Ciprofloxacin-Berberine Conjugate | A549 (Lung), HepG2 (Liver) | Inhibition of topoisomerase I and II, G2/M phase arrest, apoptosis | 27.71 µM (A549), 22.09 µM (HepG2) | nih.gov |

| Ciprofloxacin Derivatives | T-24 (Bladder), PC-3 (Prostate) | Potent cytotoxicity, Topoisomerase II inhibition | 3.24 - 28.55 µM | nih.gov |

| 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) | HCT116 (Colon), A549 (Lung) | Cytotoxic activity, potential Aurora kinase A inhibitor | 25.5 µM (HCT116), 32 µM (A549) | bohrium.com |

| Ciprofloxacin Hydrazide Derivatives | NCI 60 Cell Line Panel | Broad-spectrum cytotoxicity, G2/M phase arrest, Topoisomerase II inhibition | Significantly lower than Etoposide | news-medical.net |

Given the established anticancer potential of the fluoroquinolone class, this compound represents a compound of interest for further investigation as a potential cytotoxic agent. Its specific halogenation pattern may confer unique properties relevant to anticancer activity.

Anti-inflammatory and Antioxidant Activities

The quinoline scaffold, particularly the fluoroquinolone subclass, has been recognized for its immunomodulatory and antioxidant properties, in addition to its primary antimicrobial functions. nih.govresearchgate.net Research has demonstrated that the anti-inflammatory effects of quinolones are well-documented in various in vitro models. nih.gov The structural characteristics of fluoroquinolones, such as the presence of a cyclopropyl group at the N1 position, have been associated with these immunomodulatory effects. researchgate.net

The mechanism behind these activities is believed to involve the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This elevation in cAMP can subsequently activate protein kinase A (PKA), which in turn inhibits the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response. nih.gov Furthermore, some fluoroquinolones have been shown to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in mediating inflammatory responses. nih.gov For example, ciprofloxacin and levofloxacin have been found to inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines in microglia by binding to the MD-2 pocket of the TLR4-MD-2 complex. nih.gov

In terms of antioxidant activity, quinoline derivatives have shown potential in scavenging free radicals. The antioxidant capacity is often linked to the molecule's ability to donate hydrogen atoms or chelate metal ions involved in the generation of reactive oxygen species (ROS). researchgate.netmdpi.com For instance, the introduction of a hydroxyl group (-OH) into the quinoline structure can enhance its radical scavenging ability. nih.gov Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated their ability to chelate copper ions and scavenge radicals in DPPH (1,1-diphenyl-2-picryl-hydrazyl) assays. mdpi.com The catecholic portion of certain analogues, like caffeic acid derivatives of quinoline, has been highlighted as important for antioxidant potential. mdpi.com

Table 1: Anti-inflammatory and Antioxidant Activity of Selected Quinoline Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Analogue(s) | Observed Activity | Mechanism of Action / Key Findings | Reference(s) |

|---|---|---|---|---|

| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Anti-inflammatory | Inhibit LPS-induced pro-inflammatory cytokine secretion via interference with TLR4/NF-κB signaling. | nih.gov |

| Fluoroquinolones | General (with cyclopropyl moiety) | Immunomodulatory | Upregulate hematopoiesis and decrease pro-inflammatory cytokines (IL-1, TNF). | researchgate.net |

| 8-Hydroxyquinolines | Caffeic acid derivatives | Antioxidant | Good radical scavenging activity, attributed to the catecholic portion. | mdpi.com |

| 8-Hydroxyquinolines | General derivatives | Antioxidant | Exhibit DPPH radical scavenging and metal chelation properties. | mdpi.comjmaterenvironsci.com |

| Quinoline-hydrazones | Derivative with -OH group | Antioxidant | The hydroxyl group enhances the ability to donate hydrogen to the DPPH radical. | nih.gov |

Antimalarial and Antitubercular Activities (in context of quinoline class)

The quinoline core is a foundational scaffold in the development of drugs against infectious diseases, most notably malaria and tuberculosis. researchgate.netresearchgate.net Many compounds within this class, including the historic antimalarial quinine (B1679958) and the synthetic drug chloroquine, have played a crucial role in medicinal chemistry. nih.govnih.gov

Antimalarial Activity

Quinoline-based antimalarials primarily exert their effect during the blood stage of the parasite's life cycle. bohrium.com The mechanism of action for many, like chloroquine, involves interfering with the detoxification of heme in the parasite's acidic digestive vacuole. nih.gov The parasite digests hemoglobin, releasing toxic free heme. Quinoline compounds are thought to accumulate in this vacuole and form a complex with the heme, preventing its polymerization into non-toxic hemozoin crystals. nih.gov This buildup of the toxic heme-drug complex leads to parasite death.

Structure-activity relationship (SAR) studies have been extensive for this class. For 4-aminoquinolines, a 7-chloro group on the quinoline ring is considered important for activity. bohrium.com Modifications to the side chain have been a key strategy to overcome resistance to drugs like chloroquine. bohrium.com The development of bisquinoline compounds, such as piperaquine, represents another successful modification to enhance potency. researchgate.net

Antitubercular Activity

The quinoline ring is also a recognized pharmacophore for anti-tuberculosis (anti-TB) activity. austinpublishinggroup.comarabjchem.org The discovery of bedaquiline, a diarylquinoline (DARQ), marked a significant advancement, as it acts via a novel mechanism: inhibiting the proton pump of ATP synthase in Mycobacterium tuberculosis. arabjchem.org This has inspired the design of new quinoline derivatives targeting this pathway. austinpublishinggroup.com

SAR studies in the antitubercular context have shown that various substitutions on the quinoline ring can modulate activity. For example, in a series of N-substituted mefloquine (B1676156) derivatives, the presence of a benzyl (B1604629) group at the N-13 atom increased activity against Mycobacterium tuberculosis H37Rv. mdpi.com Conversely, polar electron-withdrawing groups in the para position of the benzyl group decreased anti-TB activity. mdpi.com Research into 2,4-diarylquinolines has also identified compounds with significant inhibitory activity against the H37Rv strain. arabjchem.org The combination of the quinoline pharmacophore with other active moieties, like thiosemicarbazide, has yielded compounds with potent antimycobacterial effects, with some derivatives showing inhibitory activity on the KatG protein of M. tuberculosis. nih.gov

Table 2: Antimalarial and Antitubercular Activity of Selected Quinoline Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Specific Analogue(s) | Target Disease | Activity/Potency | Key SAR Finding / Mechanism | Reference(s) |

|---|---|---|---|---|---|

| 4-Aminoquinolines | Chloroquine | Malaria | Potent (but resistance is widespread) | Accumulates in parasite food vacuole, inhibits heme polymerization. 7-Chloro group is key. | nih.govbohrium.com |

| Bisquinolines | Piperaquine | Malaria | Effective against chloroquine-resistant strains | Dimeric structure enhances activity. | researchgate.netbohrium.com |

| Diarylquinolines (DARQ) | Bedaquiline | Tuberculosis | Clinically important anti-TB drug | Inhibits mycobacterial ATP synthase. | austinpublishinggroup.comarabjchem.org |

| Mefloquine Analogues | N-benzylmefloquine | Tuberculosis | MIC: 6.7 µM (MABA) | Benzyl group at N-13 increases activity compared to mefloquine. | mdpi.com |

| Quinoline-Thiosemicarbazides | Compound 5 (unspecified structure) | Tuberculosis | MIC = 2 µg/ml | Acts as an inhibitor of KatG protein in M. tuberculosis. | nih.gov |

| 2,4-Diarylquinolines | Various derivatives | Tuberculosis | Active against H37Rv strain | Second aryl moiety at position 4 confers activity. | arabjchem.org |

Computational and Theoretical Investigations of 2,5 Dichloro 8 Fluoroquinoline

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometry, electronic structure, and reactivity. For 2,5-Dichloro-8-fluoroquinoline, such studies provide a detailed understanding of how the arrangement of chlorine and fluorine atoms on the quinoline (B57606) scaffold influences its behavior.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting the optimized geometry and electronic properties of molecules. mdpi.comnih.gov In the study of quinoline derivatives, DFT calculations are instrumental in understanding their structural and electronic characteristics. researchgate.netnih.gov

The optimized molecular structure of quinoline derivatives can be determined using DFT methods, providing insights into bond lengths and angles. For instance, in a related compound, 2-chloroquinoline-3-carboxaldehyde, the theoretically calculated bond lengths for C-C and C-H bonds were found to be in close agreement with experimental data. nih.gov These calculations help in confirming the molecular structure and understanding the influence of substituents on the quinoline ring. dntb.gov.ua

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.comsemanticscholar.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions within the molecule. For quinoline derivatives, the introduction of electron-withdrawing groups can influence the HOMO-LUMO gap. researchgate.net A smaller energy gap is generally associated with higher chemical reactivity and potential for biological activity. ijcce.ac.ir The distribution of these orbitals also provides insight into the reactive sites of the molecule. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -5.67 | -1.23 | 4.44 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.12 | -1.98 | 4.14 |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. nih.gov It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and examines the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. wisc.edu

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein or enzyme). These methods are instrumental in drug discovery and design, providing insights into binding affinities and mechanisms of action.

Elucidation of Ligand-Protein Binding Affinities and Interactions with Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is crucial for understanding the binding modes and affinities of potential drug candidates with their biological targets. nih.gov For quinoline derivatives, docking studies have been employed to investigate their interactions with various enzymes, such as DNA gyrase and topoisomerase. nih.govresearchgate.net

The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the ligand-receptor interaction. nih.gov For example, molecular docking studies of fluoroquinolone analogues with DNA gyrase have revealed binding affinities and specific hydrogen bond interactions with amino acid residues at the active site. researchgate.net These interactions, including hydrogen bonds and π-π stacking, are critical for the inhibitory activity of the compounds. researchgate.net The goal of these studies is to identify molecules that can effectively bind to and modulate the activity of a target protein. mdpi.com

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residue |

|---|---|---|---|

| Ciprofloxacin (B1669076) | Topoisomerase IIα | -6.54 | GLN773 |

| Enoxacin | Topoisomerase IIα | -6.06 | GLN773 |

| Ciprofloxacin | Topoisomerase IIβ | -9.62 | ASP479 |

| Sarafloxacin | Topoisomerase IIβ | -10.78 | ASP479 |

| Gatifloxacin (B573) | Topoisomerase IIβ | -10.73 | ARG503 |

| Moxifloxacin (B1663623) | Topoisomerase IIβ | -9.95 | LYS456 |

Future Research Directions and Therapeutic Advancement of 2,5 Dichloro 8 Fluoroquinoline

Development of Novel Synthetic Routes for Scalable Production

The therapeutic potential of 2,5-dichloro-8-fluoroquinoline hinges on the development of efficient and scalable synthetic methodologies. While numerous methods exist for synthesizing quinoline (B57606) derivatives, the focus for industrial application must be on cost-effectiveness, environmental sustainability, and high-yield processes. rsc.orgresearchgate.net

Future research in this area should concentrate on:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the ecological footprint of the synthesis. This includes microwave-assisted synthesis and flow chemistry techniques, which can offer faster reaction times, higher yields, and improved safety profiles.

Catalytic Systems: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to enhance the efficiency and selectivity of the cyclization and substitution reactions involved in forming the this compound core.

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are combined into a single operation. This approach can significantly reduce waste, time, and resources compared to traditional multi-step syntheses.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Scalable Production

| Synthetic Strategy | Advantages | Disadvantages |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, generates significant waste, and can be time-consuming. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Scalability can be a challenge for large-scale industrial production. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for continuous production. | Higher initial investment in specialized equipment. |

| Catalytic Methods | Increased reaction rates and selectivity, potential for asymmetric synthesis. | Catalyst cost, separation, and recycling can be concerns. |

| One-Pot/Multi-component Reactions | Increased efficiency, reduced waste and operational steps. | Can be challenging to optimize for complex molecules. |

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Bioactivity and Specificity

The this compound scaffold offers multiple positions for chemical modification to create derivatives with improved biological activity and target specificity. nih.gov Structure-activity relationship (SAR) studies are crucial to guide the rational design of these next-generation compounds. nih.gov

Key areas for exploration include:

Substitution at the 2- and 5-positions: Replacing the chlorine atoms with other functional groups, such as amines, ethers, or carbon-based substituents, could modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. nih.gov

Modification of the 8-fluoro group: While the fluorine atom at the C-8 position is a common feature in many bioactive quinolones, exploring other halogen or electron-withdrawing groups could fine-tune the molecule's properties. scirp.org

Introduction of Side Chains: Attaching various side chains, particularly at the nitrogen atom of the quinoline ring or other available positions, can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. nih.gov

Table 2 outlines potential derivatives and their expected impact on bioactivity.

Strategies to Overcome Microbial Resistance Mechanisms

A significant challenge in the development of new antimicrobial agents is the emergence of resistance. asm.orgyoutube.com Bacteria can develop resistance to quinolone-based drugs through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell. nih.govyoutube.com

Future strategies to combat resistance with this compound derivatives should focus on:

Dual-Targeting or Multi-Targeting Approaches: Designing compounds that can inhibit both DNA gyrase and topoisomerase IV with high affinity, making it more difficult for bacteria to develop resistance through single-point mutations. nih.govyoutube.com

Efflux Pump Inhibition: Developing hybrid molecules that combine the this compound scaffold with a known efflux pump inhibitor. This would increase the intracellular concentration of the drug, restoring its efficacy against resistant strains. nih.gov

Combination Therapy: Investigating the synergistic effects of this compound derivatives with other classes of antibiotics. tandfonline.com This approach can be effective against multi-drug resistant organisms. asm.org

Exploration of this compound as a Scaffold for Multi-Target-Directed Ligands

The concept of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org The this compound scaffold, with its inherent biological activity and multiple points for modification, is an excellent starting point for developing such agents. orientjchem.org

Research in this area could involve:

Hybrid Molecule Design: Fusing the this compound core with other pharmacophores known to interact with different biological targets. For instance, combining it with a histone deacetylase (HDAC) inhibitor for cancer therapy or a cholinesterase inhibitor for Alzheimer's disease. nih.govnih.gov

Fragment-Based Drug Discovery: Using the this compound as a core fragment and building upon it with other molecular fragments that have affinity for different targets. acs.org

In-depth Preclinical Evaluation and Translational Research Considerations

Before any new derivative of this compound can be considered for clinical use, it must undergo rigorous preclinical evaluation. researchgate.net This involves a comprehensive assessment of its efficacy, and pharmacokinetic properties in relevant in vitro and in vivo models.

Key aspects of preclinical evaluation include:

In Vitro Activity: Determining the minimum inhibitory concentration (MIC) against a broad panel of microbial strains or the half-maximal inhibitory concentration (IC50) against various cancer cell lines. orientjchem.org

Animal Models: Evaluating the efficacy of the compounds in animal models of infection or disease. This provides crucial information on the in vivo performance of the drug.

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. This helps in understanding how the drug behaves in a living organism and in determining appropriate dosing regimens. researchgate.net

Innovations in Computational Chemistry for Accelerating Drug Discovery with this compound

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a way to rationalize experimental findings and guide the design of new molecules. wpu.edu.synih.gov

For the development of this compound derivatives, computational approaches can be utilized for:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. nih.govmdpi.com This can help in predicting the activity of newly designed compounds before they are synthesized.

Molecular Docking: Simulating the binding of the this compound derivatives to their biological targets. nih.govnih.gov This provides insights into the key interactions that are responsible for the compound's activity and can guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the drug-target complex over time. This can provide a more realistic picture of the binding process and help in understanding the stability of the complex. mdpi.com

Table 3 summarizes the application of various computational tools in the drug discovery process for this compound.

Table 3: Computational Tools in the Drug Discovery Pipeline

| Computational Tool | Application in Drug Discovery |

|---|---|

| 3D-QSAR | Predicts the biological activity of new compounds based on their 3D structure and properties. mdpi.com |

| Molecular Docking | Predicts the preferred binding mode of a ligand to a target protein. wpu.edu.synih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the physical basis of their function. mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-8-fluoroquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated quinolines typically involves cyclization reactions or halogenation of preformed quinoline scaffolds. For this compound, a common approach is the Gould-Jacobs reaction, where aniline derivatives undergo cyclization with ketones under acidic conditions. Chlorination and fluorination can be achieved via electrophilic substitution or metal-catalyzed cross-coupling reactions.

- Optimization Tips :

- Use anhydrous conditions for halogenation steps to minimize side reactions.

- Control temperature (e.g., 80–100°C for fluorination via Balz-Schiemann reaction) to balance reaction rate and decomposition risks .

- Monitor intermediates with HPLC to ensure regioselectivity, as competing halogenation at adjacent positions (e.g., 6-Cl vs. 5-Cl) can occur .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is essential:

- NMR :

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Cl/F contribute distinct clusters).

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98% by area normalization) .

Q. What solvent systems are optimal for solubility and crystallization of this compound?

Methodological Answer: Halogenated quinolines often exhibit limited aqueous solubility. Recommended solvents:

-

Polar aprotic solvents : DMSO or DMF for dissolution during biological assays.

-

Crystallization : Use mixed solvents (e.g., dichloromethane/hexane) to induce slow crystal growth.

-

Solubility Table :

Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10 Hexane <1 (Data adapted from fluorinated quinoline analogs ).

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for halogenated quinolines?

Methodological Answer: Discrepancies often arise from steric/electronic effects not fully captured in simulations. Steps to address:

Re-optimize DFT Parameters : Include dispersion corrections (e.g., Grimme’s D3) and solvent models (e.g., COSMO) for halogen bonding .

Experimental Validation :

- Compare reaction outcomes (e.g., Suzuki coupling yields) with varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Use X-ray crystallography to confirm substituent positions and intermolecular interactions .

Case Study : A 2024 study found that steric hindrance from 2-Cl in this compound reduced computational-predicted nucleophilic attack rates by 40% .

Q. How can crystal engineering principles be applied to predict and control the supramolecular arrangement of this compound derivatives?

Methodological Answer: Supramolecular synthon analysis (Desiraju, 1995) guides crystal packing:

-

Halogen Bonding : Cl/F atoms act as σ-hole donors, forming interactions with electron-rich aromatics (e.g., quinoline N).

-

Synthon Hierarchy : Prioritize Cl···N (3.0–3.3 Å) over F···H-C (2.7 Å) interactions .

-

Co-crystallization : Introduce complementary partners (e.g., pyridine derivatives) to stabilize specific motifs.

-

Table : Observed Packing Motifs in Quinoline Derivatives

Derivative Dominant Interaction Distance (Å) 4-Cl-8-F-quinoline Cl···N 3.1 2-Me-5-Cl-quinoline π-π stacking 3.5 (Adapted from ).

Q. How do researchers address conflicting bioactivity data in studies of this compound as an antimicrobial agent?

Methodological Answer: Contradictions (e.g., variable MIC values) may stem from assay conditions or bacterial strain variability. Mitigation strategies:

Standardize Assays :

- Use CLSI guidelines for broth microdilution (pH 7.2, 37°C).

- Include positive controls (e.g., ciprofloxacin) .

Mechanistic Studies :

- Quantify DNA gyrase inhibition via supercoiling assays.

- Correlate IC₅₀ with logP to assess permeability effects.

Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔlogP-adjusted MIC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.